3-Bromo-1H-pyrazole is a synthetic intermediate used in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator . It is a solid substance with an empirical formula of C3H3BrN2 .
The synthesis of 3-bromo-1H-pyrazole involves dissolving pyrazole in hydrobromic acid and adding potassium dichromate solution under controlled temperature conditions . The reaction is terminated by adding ferrous oxide when the mass of 3-bromo-1H-pyrazole in the reaction system accounts for 93.0% of the total mass of organic matter .
The molecular structure of 3-bromo-1H-pyrazole consists of a five-member aromatic ring with two nitrogen atoms and three carbon atoms . The molecular weight is 146.97 .
3-Bromo-1H-pyrazole is involved in various chemical reactions. For instance, it can participate in a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes to provide pyrazoles . It can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .
3-Bromo-1H-pyrazole is a solid substance with a melting point of 60-65°C . It is stored at a temperature of -20°C . The substance is white to pale yellow in color .
3-Bromo-1H-pyrazole belongs to the class of pyrazole compounds, which are characterized by their five-membered ring structure consisting of three carbon atoms and two nitrogen atoms. The presence of the bromine atom at the 3-position enhances its reactivity and biological properties. This compound is classified as a halogenated organic compound and a nitrogen-containing heterocycle.
The synthesis of 3-bromo-1H-pyrazole can be achieved through several methods, with varying degrees of complexity and yield. Notable synthetic routes include:
These methods highlight the versatility in synthesizing 3-bromo-1H-pyrazole while optimizing for yield and environmental impact.
The molecular structure of 3-bromo-1H-pyrazole can be represented by the following features:
3-Bromo-1H-pyrazole participates in various chemical reactions due to its reactive bromine atom:
These reactions underscore the utility of 3-bromo-1H-pyrazole as a building block in organic synthesis.
The mechanism of action for compounds containing the pyrazole moiety, including 3-bromo-1H-pyrazole, often involves interaction with biological targets such as enzymes or receptors:
The exact mechanism can vary depending on the specific biological context and substituents on the pyrazole ring.
These properties are crucial for determining the handling and application of 3-bromo-1H-pyrazole in laboratory settings.
The applications of 3-bromo-1H-pyrazole span various fields:
3-Bromo-1H-pyrazole (C₃H₃BrN₂) represents a strategically halogenated heterocyclic compound where a bromine atom is regioselectively incorporated at the C3 position of the pyrazole ring. This modification profoundly alters its electronic properties and reactivity, making it a versatile synthon in synthetic organic chemistry and drug discovery pipelines. As a member of the azole family, its core structure consists of a five-membered aromatic ring featuring two adjacent nitrogen atoms, with the bromine atom serving as a site for further functionalization via cross-coupling or nucleophilic substitution. The compound's significance extends beyond its role as an intermediate; it embodies the convergence of heterocyclic chemistry, medicinal chemistry, and materials science, enabling the construction of complex molecular architectures and biologically active agents. Its unique blend of stability, reactivity, and structural diversity underscores its broad utility across chemical disciplines [1] [4] [9].
3-Bromo-1H-pyrazole (CAS: 14521-80-3) possesses a molecular weight of 146.97 g/mol and adopts a planar heteroaromatic structure. The bromine atom at the C3 position creates a significant electronic asymmetry, rendering C5 more electron-deficient than C4. This polarization is evidenced by the compound's predicted pKa of 10.88, indicating weak acidity for the N-H proton, which facilitates regioselective N-alkylation or metalation under basic conditions. The crystalline solid melts at 60–65°C and sublimes under reduced pressure (70–72°C at 0.1 Torr). Its density is estimated at 1.904 g/cm³, reflecting compact molecular packing [4] .
Molecular Properties and Reactivity:Computational analyses reveal a topological polar surface area of 28.68 Ų, suggesting moderate polarity conducive to solubility in dipolar aprotic solvents like DMF or DMSO. The bromine substituent significantly lowers the LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) or participation in palladium-catalyzed cross-couplings such as Suzuki, Stille, or Sonogashira reactions. The electron-withdrawing effect also acidifies the adjacent N-H proton (pKa ~10.88), enabling deprotonation with mild bases (e.g., K₂CO₃) to form stable N-anions for C- or N-functionalization [4] [7].
Spectroscopic Characteristics:While explicit spectral data in the search results is limited, the structure implies characteristic IR absorptions: N-H stretch near 3150 cm⁻¹, C-Br stretch at 650–800 cm⁻¹, and aromatic C=C/C=N stretches between 1400–1600 cm⁻¹. In ¹H NMR (CDCl₃), the diagnostic olefinic protons typically appear as two distinct singlets: H4 (δ ~6.2 ppm) and H5 (δ ~7.5 ppm), with the N-H proton exchangeable and often broadened (δ ~10–12 ppm). ¹³C NMR would show C3 (quaternary, C-Br) at δ ~105–110 ppm, C4 at δ ~110–115 ppm, and C5 at δ ~130–135 ppm [1] [4].
Table 1: Physicochemical Properties of 3-Bromo-1H-pyrazole
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₃H₃BrN₂ | - |
Molecular Weight | 146.97 g/mol | - |
Melting Point | 60–65°C | Capillary method |
Boiling Point | 70–72°C | 0.1 Torr |
Density | 1.904 ± 0.06 g/cm³ | Predicted |
pKa | 10.88 ± 0.10 | Predicted (N-H) |
LogP (XLOGP3) | 1.24 | Partition coefficient (octanol/water) |
Storage Temperature | -20°C | Long-term under inert atmosphere |
The synthesis and application of 3-bromo-1H-pyrazole are deeply rooted in the broader evolution of pyrazole chemistry. Ludwig Knorr’s pioneering work on pyrazole synthesis in 1883 laid the groundwork, but early access to 3-monosubstituted derivatives like 3-bromo-1H-pyrazole remained challenging due to regioselectivity issues in electrophilic bromination. Classical routes relied on direct bromination of 1H-pyrazole, often yielding mixtures of 3,4-dibromo or 3,5-dibromo adducts, necessitating tedious separations. This limitation spurred the development of more directed syntheses in the mid-late 20th century, such as the cyclocondensation of α-halo-β-dicarbonyl compounds with hydrazines or the use of halogenated hydrazine precursors [3] [7].
The advent of modern catalytic methods marked a significant turning point. Transition-metal-catalyzed processes, particularly palladium-mediated cross-couplings, transformed 3-bromo-1H-pyrazole from a curiosity into a strategic building block. Its commercial availability since the early 2000s (e.g., Sigma-Aldrich, BLD Pharmatech) facilitated widespread adoption in medicinal chemistry. Concurrently, methodologies for its regioselective N-functionalization advanced, enabling the synthesis of N-protected variants like 1-(arylsulfonyl)-3-bromopyrazoles, which resist protodebromination during C5 metalation. This historical trajectory—from a difficult-to-access analog to a commercially available toolkit staple—exemplifies the synergy between heterocyclic methodology development and synthetic utility [4] [7] .
Key milestones include the optimization of cyclization routes using β-formyl enamides under acid catalysis and the application of microwave irradiation for solvent-free syntheses, which improved yields and reduced reaction times. More recently, photoredox-catalyzed fragmentations and iodine-mediated oxidative cyclizations provided sustainable alternatives, minimizing metal waste and enhancing functional group tolerance [3] [8].
3-Bromo-1H-pyrazole serves as a linchpin in constructing complex molecular architectures, primarily due to the synthetic versatility of its C-Br bond.
Versatile Synthetic Building Block:The bromine atom undergoes efficient Pd(0)-catalyzed cross-coupling to install aryl, alkenyl, alkynyl, or alkyl groups, enabling rapid scaffold diversification. Directed ortho-metalation (DoM) strategies exploit the N-H or N-directing groups to facilitate C4/C5 functionalization, allowing sequential C-Br coupling followed by C-H lithiation/electrophilic trapping. This orthogonal reactivity is exploited in modular syntheses of trisubstituted pyrazoles, where 3-bromo-1H-pyrazole acts as a template for introducing diverse substituents at C3, C4, and C5. Additionally, its conversion to boronic esters or stannanes enables Suzuki or Stille couplings, effectively reversing polarity ("umpolung") to use the pyrazole as a nucleophilic component [8] [9].
Pharmaceutical Applications:The 3-bromopyrazole motif features prominently in kinase inhibitor design due to its ability to engage hinge regions via hydrogen bonding. For example, fused analogs like 3-bromo-1H-pyrazolo[4,3-b]pyridine (C₆H₄BrN₃) demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs) and other oncogenic kinases by binding to the ATP pocket. The bromine atom serves as a synthetic handle for introducing pharmacophore elements—such as aryl amines or heterocycles—that enhance selectivity and potency. Structure-activity relationship (SAR) studies reveal that 3-arylpyrazoles derived from 3-bromo precursors often exhibit improved metabolic stability and target affinity compared to non-halogenated analogs, attributed to reduced π-excess and modulated electronics [3] [7] [9].
Emerging Material Science Roles:Beyond medicinal chemistry, 3-bromo-1H-pyrazole derivatives are explored as ligands in luminescent metal complexes and as monomers for conductive polymers. The bromine facilitates incorporation into π-conjugated systems via copolymerization, with potential applications in organic electronics and sensor technologies [9].
Table 2: Representative Kinase Inhibitors Derived from 3-Bromo-1H-pyrazole
Target Kinase | Inhibitor Structure | Key Modifications | Biological Activity |
---|---|---|---|
CDK2/Cyclin E | 3-(4-Pyridyl)-1H-pyrazolo[4,3-b]pyridine | C3 pyridyl via Suzuki coupling | Blocks G1/S transition in cancer cells |
VEGFR-2 | 1-Aryl-3-(pyrimidin-5-yl)-1H-pyrazole | C3 pyrimidine from bromo precursor | Anti-angiogenic in tumors |
BRAF V600E | 5-(3-Bromopyrazol-1-yl)-2,4-diaminopyrimidine | N1-linked pyrimidine scaffold | Selective mutant BRAF inhibition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1